molecular formula C15H16ClNO2 B2622021 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one CAS No. 1024278-12-3

3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one

Cat. No.: B2622021
CAS No.: 1024278-12-3
M. Wt: 277.75
InChI Key: AKKGCJDJLITMCL-UHFFFAOYSA-N
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Description

3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes an acetylphenyl group, a chloro substituent, and a methyl group on a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-acetylphenylamine with 2-chloro-5-methylcyclohex-2-en-1-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted amines or thiols.

Scientific Research Applications

3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenylamine: Shares the acetylphenyl group but lacks the cyclohexene ring and chloro substituent.

    2-Chloro-5-methylcyclohex-2-en-1-one: Contains the cyclohexene ring and chloro substituent but lacks the acetylphenyl group.

Uniqueness

3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the acetylphenyl group and the chloro substituent on the cyclohexene ring allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-(4-acetylanilino)-2-chloro-5-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-9-7-13(15(16)14(19)8-9)17-12-5-3-11(4-6-12)10(2)18/h3-6,9,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKGCJDJLITMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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